molecular formula C29H34N4O3S B2887893 4-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1115324-07-6

4-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No. B2887893
CAS RN: 1115324-07-6
M. Wt: 518.68
InChI Key: LGWXFFIPDDQPJP-UHFFFAOYSA-N
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Description

Compounds of this nature are typically organic molecules with multiple functional groups. They often have potential applications in fields like medicinal chemistry, due to their complex structures and the ability to interact with various biological targets .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each introducing a new functional group or modifying an existing one. Common techniques might include nucleophilic substitution reactions, condensation reactions, or the use of protecting groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, amines can participate in acid-base reactions, while carbonyl groups can undergo addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental procedures .

Scientific Research Applications

Synthesis Techniques

Cyclization Methods for Heterocyclic Compounds

A study described the acylation and subsequent sodium methoxide-catalyzed ring closure to synthesize 3-methyl-2-phenylquinazoline-4-thiones, showcasing techniques relevant to the synthesis of complex quinazoline derivatives, potentially applicable to the specified compound (Hanusek et al., 2006).

Palladium-Catalyzed Synthesis

Another method involves a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols in water, indicating a potential pathway for constructing similar quinazoline compounds (Hikawa et al., 2012).

Molecular Design and Applications

Design of Subtype Selective Agonists

Research into cyclohexylamino oxazoline derivatives, including efforts to replace propyl groups with phenylalkyl substitutes, aims at developing selective agonists for alpha(2) adrenoceptors. This research provides insight into the design of molecules with specific receptor targets, which may overlap with the structural considerations for the specified compound (Wong et al., 2000).

Anticancer Potential and Tyrosine Kinase Inhibition

A study on the synthesis of new quinazolinone-based derivatives demonstrates potent cytotoxic activity against various cancer cell lines and significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. Such findings highlight the therapeutic potential of quinazolinone derivatives in cancer treatment (Riadi et al., 2021).

Mechanism of Action

The mechanism of action for a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

Safety and hazard information would typically be provided in a material safety data sheet (MSDS) for the compound. This would include information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

The future directions for research on a compound would depend on its current applications and potential for new uses. This could involve studying its biological activity, developing new synthetic routes, or improving its physical and chemical properties .

properties

IUPAC Name

4-[[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h6-7,12-17,22-23H,1-5,8-11,18-19H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXFFIPDDQPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

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